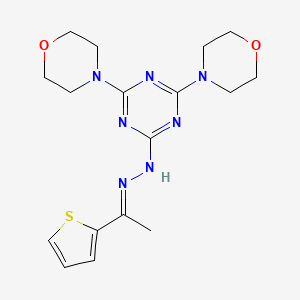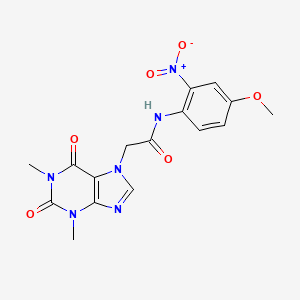![molecular formula C24H22O5 B11677577 2-methoxy-4-[(E)-2-phenylethenyl]phenyl 2,6-dimethoxybenzoate](/img/structure/B11677577.png)
2-methoxy-4-[(E)-2-phenylethenyl]phenyl 2,6-dimethoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-4-[(E)-2-phenylethenyl]phenyl 2,6-dimethoxybenzoate is an organic compound with the molecular formula C24H22O5 It is a complex ester that features both methoxy and phenylethenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[(E)-2-phenylethenyl]phenyl 2,6-dimethoxybenzoate typically involves the esterification of 2-methoxy-4-[(E)-2-phenylethenyl]phenol with 2,6-dimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-methoxy-4-[(E)-2-phenylethenyl]phenyl 2,6-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenylethenyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-methoxy-4-[(E)-2-phenylethenyl]benzoic acid.
Reduction: Formation of 2-methoxy-4-[(E)-2-phenylethyl]phenyl 2,6-dimethoxybenzoate.
Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.
科学研究应用
2-methoxy-4-[(E)-2-phenylethenyl]phenyl 2,6-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
作用机制
The mechanism of action of 2-methoxy-4-[(E)-2-phenylethenyl]phenyl 2,6-dimethoxybenzoate involves its interaction with specific molecular targets. The compound’s methoxy and phenylethenyl groups allow it to interact with enzymes and receptors, potentially inhibiting or activating certain biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-methoxy-4-[(E)-2-phenylethenyl]phenyl 3,4,5-trimethoxybenzoate
- 2-methoxy-4-[(E)-2-(2-thienylcarbonyl)carbohydrazonoyl]phenyl 4-methoxybenzoate
- 2-methoxy-4-[(E)-2-(phenylacetyl)carbohydrazonoyl]phenyl 4-methoxybenzoate
Uniqueness
2-methoxy-4-[(E)-2-phenylethenyl]phenyl 2,6-dimethoxybenzoate is unique due to its specific combination of methoxy and phenylethenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .
属性
分子式 |
C24H22O5 |
|---|---|
分子量 |
390.4 g/mol |
IUPAC 名称 |
[2-methoxy-4-[(E)-2-phenylethenyl]phenyl] 2,6-dimethoxybenzoate |
InChI |
InChI=1S/C24H22O5/c1-26-20-10-7-11-21(27-2)23(20)24(25)29-19-15-14-18(16-22(19)28-3)13-12-17-8-5-4-6-9-17/h4-16H,1-3H3/b13-12+ |
InChI 键 |
HQOONVZOGKECMN-OUKQBFOZSA-N |
手性 SMILES |
COC1=C(C(=CC=C1)OC)C(=O)OC2=C(C=C(C=C2)/C=C/C3=CC=CC=C3)OC |
规范 SMILES |
COC1=C(C(=CC=C1)OC)C(=O)OC2=C(C=C(C=C2)C=CC3=CC=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-N-(4-chlorophenyl)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11677497.png)
![(2Z)-N-(2-fluorophenyl)-3-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11677504.png)
![2-Methoxyethyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11677505.png)
![Methyl [3-(4-fluorophenyl)-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate](/img/structure/B11677510.png)
![(5Z)-3-phenyl-5-(3-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11677513.png)


![2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B11677529.png)
![ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11677534.png)
![N'-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11677539.png)
![3-nitro-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]benzohydrazide](/img/structure/B11677556.png)
![N'-[(Z)-(2-Hydroxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11677560.png)
![ethyl 5-(2-methoxynaphthalen-1-yl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11677563.png)
![Ethyl 2-[(biphenyl-4-ylcarbonyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate](/img/structure/B11677565.png)
